molecular formula C16H12ClN3 B14467787 (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine CAS No. 69737-10-6

(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine

Cat. No.: B14467787
CAS No.: 69737-10-6
M. Wt: 281.74 g/mol
InChI Key: SELASPUCMCHLPK-ZROIWOOFSA-N
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Description

(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is an organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring and a chlorophenyl group, connected through an ethenamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine typically involves the reaction of 2-chlorobenzaldehyde with quinoxaline-2-carbaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the ethenamine linkage between the two aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ethenamine linkage to an ethylamine linkage.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Quinoxaline-2-carboxylic acid derivatives.

    Reduction: (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethylamine.

    Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its quinoxaline core is known for its biological activity, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenylhydrazine hydrochloride
  • 2-chlorophenylacetic acid
  • 2-chlorophenol

Uniqueness

Compared to similar compounds, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine stands out due to its unique ethenamine linkage and quinoxaline core. These structural features contribute to its diverse chemical reactivity and broad range of applications in various fields.

Properties

CAS No.

69737-10-6

Molecular Formula

C16H12ClN3

Molecular Weight

281.74 g/mol

IUPAC Name

(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine

InChI

InChI=1S/C16H12ClN3/c17-13-6-2-1-5-12(13)14(18)9-11-10-19-15-7-3-4-8-16(15)20-11/h1-10H,18H2/b14-9-

InChI Key

SELASPUCMCHLPK-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/C2=NC3=CC=CC=C3N=C2)/N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=CC2=NC3=CC=CC=C3N=C2)N)Cl

Origin of Product

United States

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